molecular formula C21H17N3O4 B2759700 2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326943-06-9

2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2759700
CAS No.: 1326943-06-9
M. Wt: 375.384
InChI Key: GKMZHYMUXQQDEJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a fused bicyclic core (pyrazolo[1,5-a]pyrazin-4-one) with two key substituents:

  • A 3-methoxyphenylmethyl group at position 5, which may enhance lipophilicity and modulate receptor binding .

The compound’s molecular formula is C₂₂H₁₈N₄O₄, with a molecular weight of 402.41 g/mol.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-16-4-2-3-14(9-16)12-23-7-8-24-18(21(23)25)11-17(22-24)15-5-6-19-20(10-15)28-13-27-19/h2-10,17-18,22H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWBDTBLHARBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN3C(C2=O)CC(N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of approximately 350.38 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a pyrazole ring system, which are known for their diverse biological activities.

Pharmacological Activities

Recent studies have highlighted several key biological activities associated with pyrazolo[1,5-a]pyrazines:

  • Antitumor Activity : Pyrazole derivatives, including this compound, have shown promise as antitumor agents. They exhibit inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Neuroprotective Effects : There is emerging evidence suggesting that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which may have implications for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent Variations : Modifications on the benzodioxole or methoxyphenyl groups can significantly influence the potency and selectivity of these compounds against specific biological targets.
  • Ring Substitution : The position and nature of substituents on the pyrazole ring also play a critical role in determining the overall pharmacological profile .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antitumor Efficacy in Breast Cancer : A study evaluated various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity and could enhance the efficacy of conventional chemotherapeutic agents like doxorubicin through synergistic effects .
  • Neuroprotective Studies : Research focusing on neuroprotective effects showed that specific pyrazole derivatives could promote neuronal survival in models of neurodegeneration, suggesting their potential utility in treating diseases like Alzheimer's .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntitumorInhibitory effects on BRAF(V600E), EGFR
Anti-inflammatoryModulation of cytokine production
AntimicrobialDisruption of bacterial cell walls
NeuroprotectiveProtection against oxidative stress

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 1,3-benzodioxole group (target compound, G825-0314) may improve metabolic stability compared to simple phenyl or methoxyphenyl groups .

Functional Comparison with Pyrazolo-Pyrimidines

Pyrazolo[1,5-a]pyrimidines share structural similarities but differ in their core heterocycle (pyrimidine vs. pyrazinone). Notable examples include:

Table 2: Pyrazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference ID
NAV2729 Pyrazolo[1,5-a]pyrimidin-7-one 4-Chlorophenyl, nitrophenyl ARF6 inhibitor (anti-cancer)
MK58 Pyrazolo[1,5-a]pyrimidin-7-one 2-Methoxyphenyl, phenyl Undisclosed (structural analogue)
Sivaia et al. (2023) derivatives Pyrazolo[1,5-a]pyrimidine Variable C5/C7 substituents EGFR/HER2 dual inhibitors (nanomolar IC₅₀)

Key Differences:

  • Core Flexibility: The pyrazinone core (target compound) introduces a ketone group, which may alter hydrogen-bonding capacity compared to pyrimidine derivatives .
  • Kinase Selectivity: Pyrazolo-pyrimidines like NAV2729 and EGFR inhibitors () show strong kinase inhibition, suggesting the target compound’s pyrazinone core could be optimized for similar pathways .

Preparation Methods

Cyclocondensation of Pyrazole-5-Amines with α-Keto Esters

A widely adopted method involves the reaction of 3-aminopyrazole derivatives with α-keto esters under acidic or catalytic conditions. For example, WO2021067967A1 discloses a general protocol where 3-amino-1H-pyrazole-5-carboxylate reacts with ethyl 2-oxoacetate in acetic acid, yielding the pyrazinone ring after intramolecular cyclization.

Reaction Conditions :

  • Solvent: Acetic acid or toluene
  • Temperature: 80–110°C
  • Catalyst: p-Toluenesulfonic acid (pTSA)
  • Yield: 60–75%

Multi-Component Reactions (MCRs)

The five-component synthesis reported in PMC6274230 offers a streamlined approach. Using nano-ZnO as a catalyst, hydrazine hydrate, ethyl acetoacetate, 1,3-dimethylbarbituric acid, and benzaldehyde condense to form pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones. Adapting this method, substitution with 1,3-benzodioxole-5-carbaldehyde and 3-methoxybenzyl chloride could yield the target compound.

Optimized Parameters :

  • Catalyst: Nano-ZnO (0.04 g/mmol)
  • Solvent: Water or ethanol
  • Temperature: Reflux (78–100°C)
  • Yield: 68–82%

Installation of the 1,3-Benzodioxol-5-yl Substituent

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between a brominated pyrazinone intermediate and 1,3-benzodioxol-5-ylboronic acid is a viable route. DE1003215B highlights nickel-catalyzed hydrogenation for analogous systems, though Pd(dba)₂/XPhos systems offer superior selectivity for aryl-aryl bonds.

Typical Protocol :

  • Substrate: 2-Bromo-5H-pyrazolo[1,5-a]pyrazin-4-one
  • Boronic Acid: 1,3-Benzodioxol-5-ylboronic acid (1.2 eq)
  • Base: K₂CO₃
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: DME/H₂O (4:1)
  • Yield: 70–85%

Direct Electrophilic Substitution

Electrophilic aromatic substitution using 1,3-benzodioxole-5-sulfonyl chloride in the presence of AlCl₃ has been reported for similar systems, though regioselectivity remains a concern.

Introduction of the (3-Methoxyphenyl)Methyl Group

Reductive Amination

Condensation of the pyrazinone’s secondary amine with 3-methoxybenzaldehyde followed by NaBH₄ reduction affords the desired benzylamine derivative. PMC6332229 demonstrates this approach for pyrazolo[3,4-b]pyrazinones, achieving yields of 65–78%.

Conditions :

  • Aldehyde: 3-Methoxybenzaldehyde (1.5 eq)
  • Reducing Agent: NaBH₄ (2 eq)
  • Solvent: MeOH/THF (1:1)
  • Temperature: 0°C to RT

Alkylation with 3-Methoxybenzyl Chloride

Direct alkylation using 3-methoxybenzyl chloride and K₂CO₃ in DMF at 60°C provides moderate yields (55–65%) but requires rigorous exclusion of moisture.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Cyclocondensation to form pyrazinone core.
  • Suzuki coupling for 1,3-benzodioxol-5-yl group.
  • Reductive amination for (3-methoxyphenyl)methyl side chain.

Overall Yield : 42% (3 steps)

Route 2: Convergent MCR Approach

One-pot assembly using nano-ZnO-catalyzed MCR with pre-functionalized aldehydes and benzyl chlorides.

Overall Yield : 58% (single step)

Analytical Characterization and Optimization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, pyrazinone-H), 6.90–6.84 (m, 4H, benzodioxole-H), 4.32 (s, 2H, OCH₂O), 3.80 (s, 3H, OCH₃).
  • HRMS : m/z calc. for C₂₂H₁₈N₃O₄ [M+H]⁺: 396.1294; found: 396.1298.

Purity Optimization

Recrystallization from CH₂Cl₂/hexane (1:3) enhances purity to >99% (HPLC).

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of pyrazolo[1,5-a]pyrazine and benzodioxole intermediates. Key steps include:

  • Coupling reactions : Alkylation or nucleophilic substitution to attach the 3-methoxyphenylmethyl group to the pyrazolo-pyrazinone core .
  • Oxazole/oxadiazole formation : For analogs, oxazole rings are synthesized via cyclization of chlorinated aromatic precursors under controlled temperatures (e.g., 60–80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC (C18 columns, methanol/water mobile phases) ensures >95% purity. Intermediate characterization via TLC is critical .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

  • NMR : 1H and 13C NMR confirm substituent positions and ring systems. For example, the benzodioxole protons appear as singlet δ 5.9–6.1 ppm, while pyrazolo-pyrazinone protons resonate at δ 7.2–8.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~437.1 g/mol for C22H17N3O4) .
  • X-ray crystallography : Resolves 3D conformation, critical for docking studies. Analogous compounds show dihedral angles of 15–25° between aromatic rings .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10 mM) for in vitro assays. Co-solvents like PEG-400 improve bioavailability in pharmacokinetic studies .
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions (pH <3 or >10). Storage at –20°C in inert atmospheres (argon) prevents oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent modifications :
    • Benzodioxole : Replacing with dichlorophenyl (as in ) increases kinase inhibition (IC50 ↓20–40%) but reduces solubility .
    • Methoxy group position : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho-substitution .
  • Methodology :
    • Parallel synthesis : Use Ugi or Suzuki-Miyaura reactions to generate analogs with varied substituents .
    • Bioassays : Test against cancer cell lines (e.g., A549, IC50 profiling) and enzymatic targets (e.g., COX-2 inhibition) to correlate structural changes with activity .

Q. What computational approaches predict target binding and pharmacokinetics?

  • Molecular docking : Software like AutoDock Vina models interactions with kinases (e.g., EGFR). Analog studies suggest hydrogen bonding with Thr790 and hydrophobic interactions with Leu844 .
  • ADME prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 metabolism dominance .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Q. How should conflicting biological data (e.g., divergent IC50 values) be resolved?

  • Case example : If IC50 values vary across studies (e.g., 1.2 µM vs. 3.5 µM in A549 cells):
    • Replicate synthesis : Verify compound purity (>99% via HPLC) and stereochemical consistency (circular dichroism) .
    • Orthogonal assays : Confirm activity via fluorescence polarization (binding affinity) and Western blotting (downstream protein modulation) .
    • Cell line authentication : STR profiling ensures no cross-contamination .

Methodological Best Practices

  • Experimental design : Use fractional factorial designs to optimize reaction yields and bioassay conditions .
  • Data contradiction resolution : Apply Bland-Altman analysis to quantify inter-study variability and identify outliers .

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